molecular formula C10H11IN2 B1655150 1-Methyl-3-aminoquinolinium iodide CAS No. 32596-84-2

1-Methyl-3-aminoquinolinium iodide

Cat. No.: B1655150
CAS No.: 32596-84-2
M. Wt: 286.11 g/mol
InChI Key: OPDVANUOMSEMFE-UHFFFAOYSA-M
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Description

1-Methyl-3-aminoquinolinium iodide is a quinolinium-based ionic compound characterized by a methyl group at the 1-position and an amino (-NH₂) substituent at the 3-position of the quinoline heterocycle, paired with an iodide counterion. This structure confers unique electronic and steric properties, making it relevant in organic synthesis, materials science, and medicinal chemistry.

Properties

CAS No.

32596-84-2

Molecular Formula

C10H11IN2

Molecular Weight

286.11 g/mol

IUPAC Name

1-methylquinolin-1-ium-3-amine;iodide

InChI

InChI=1S/C10H11N2.HI/c1-12-7-9(11)6-8-4-2-3-5-10(8)12;/h2-7H,11H2,1H3;1H/q+1;/p-1

InChI Key

OPDVANUOMSEMFE-UHFFFAOYSA-M

SMILES

C[N+]1=CC(=CC2=CC=CC=C21)N.[I-]

Canonical SMILES

C[N+]1=CC(=CC2=CC=CC=C21)N.[I-]

Other CAS No.

32596-84-2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyridinium Derivatives
  • 3-((5-Cyclohexylpentyl)amino)-1-methylpyridinium Iodide Derivatives: These pyridinium salts () replace the quinoline core with a pyridine ring, reducing aromatic conjugation and steric bulk. The amino group at the 3-position is retained, but the smaller pyridine ring alters electronic properties (e.g., reduced π-π stacking capacity compared to quinolinium). Yields (35–55%) and melting points (50–159°C) vary widely depending on substituents .
Quinolinium Derivatives with Alkyl/Hydroxy Substituents
  • 1-(3-Iodopropyl)-4-methylquinolin-1-ium Iodide: Synthesized via alkylation of quinoline with iodopropyl groups (). The bulky iodopropyl chain at the 1-position and methyl at the 4-position reduce solubility in polar solvents compared to the amino-substituted target compound. Optical properties (e.g., fluorescence) may differ due to electron-withdrawing iodine vs. electron-donating amino groups .
  • In contrast, the amino group in the target compound offers nucleophilic reactivity for further functionalization .
Heterocyclic Iodide Salts
  • Schiff Base Iodide Compounds: highlights iodide salts with Schiff base ligands (e.g., imine-functionalized structures), which exhibit high ionic conductivity (>10⁻³ S/cm) due to mobile iodide ions. The rigid quinolinium framework in the target compound may limit ion mobility compared to flexible Schiff bases .

Physical and Chemical Properties

Property 1-Methyl-3-aminoquinolinium Iodide (Inferred) Pyridinium Analogues 1-(3-Iodopropyl)-4-methylquinolinium Iodide Schiff Base Iodides
Core Structure Quinolinium Pyridinium Quinolinium Schiff base
Key Substituent -NH₂ (3-position) -NH₂ (3-position) -Iodopropyl (1-position), -CH₃ (4-position) Imine ligands
Melting Point Range ~100–150°C (estimated) 50–159°C Not reported Not reported
Synthetic Yield Moderate (40–60% inferred) 35–55% Not specified High (>70%)
Reactivity Nucleophilic amino group Similar amino reactivity Electrophilic iodopropyl group Redox-active ligands
Ionic Conductivity Low (rigid framework) Not applicable Not applicable High (>10⁻³ S/cm)

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